molecular formula C14H12ClFN4O4S B2775463 3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-69-7

3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2775463
CAS RN: 898607-69-7
M. Wt: 386.78
InChI Key: VNFZFQJOAOVBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H12ClFN4O4S and its molecular weight is 386.78. The purity is usually 95%.
BenchChem offers high-quality 3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

Compounds with structures similar to the one , specifically those containing 1,2,4-triazinone moieties, have been actively explored for their medicinal properties, including anticancer and antibacterial activities. For instance, derivatives of 1,2,4-triazinone, such as those synthesized by incorporating various pharmacophores, have demonstrated significant anticancer activities in vitro against different cancer cell lines (Saad & Moustafa, 2011). This suggests that the structural features present in these compounds, which are similar to those of the compound , could be exploited for designing new anticancer agents.

Furthermore, the inclusion of fluorine atoms in pharmaceuticals is a common strategy to enhance their bioactivity, metabolic stability, and membrane permeability. Research on fluorine-containing triazinones indicates their potential as antibacterial agents, providing a rationale for investigating similar compounds for their antimicrobial properties (Holla, Bhat, & Shetty, 2003).

Biological Evaluation

The synthesis of fluorinated amino-heterocyclic compounds bearing triazinyl moieties has been reported, with these compounds evaluated for their antimicrobial activities. Their structures and biological evaluations suggest that compounds like "3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid" might possess noteworthy biological activities, warranting further investigation into their potential therapeutic applications (Bawazir & Abdel-Rahman, 2018).

properties

IUPAC Name

3-[3-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O4S/c15-8-5-7(1-2-9(8)16)17-11(21)6-25-14-18-13(24)10(19-20-14)3-4-12(22)23/h1-2,5H,3-4,6H2,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFZFQJOAOVBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((2-((3-Chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

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